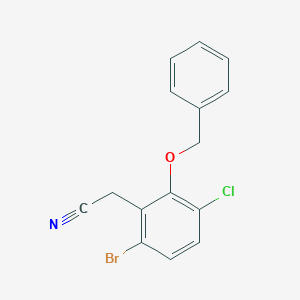
2-(2-(Benzyloxy)-6-bromo-3-chlorophenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Benzyloxy)-6-bromo-3-chlorophenyl)acetonitrile is an organic compound that features a benzyloxy group, a bromine atom, and a chlorine atom attached to a phenyl ring, with an acetonitrile group as a substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)-6-bromo-3-chlorophenyl)acetonitrile typically involves multiple steps, starting with the preparation of the benzyloxy intermediate. One common method involves the reaction of 2-iodoresorcinol with benzyl bromide in the presence of a base such as sodium bicarbonate . The resulting benzyloxy intermediate is then subjected to further reactions, including bromination and chlorination, to introduce the bromine and chlorine atoms at the desired positions on the phenyl ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Benzyloxy)-6-bromo-3-chlorophenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoate derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
Oxidation: Benzoate derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylacetonitrile derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-(Benzyloxy)-6-bromo-3-chlorophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-(Benzyloxy)-6-bromo-3-chlorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The bromine and chlorine atoms may also play a role in modulating the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: Similar structure but lacks the benzyloxy, bromine, and chlorine substituents.
Benzimidazole Derivatives: Share some structural similarities and are also investigated for their biological activities.
Benzoxazole Derivatives: Similar heterocyclic compounds with diverse applications in medicinal chemistry.
Uniqueness
2-(2-(Benzyloxy)-6-bromo-3-chlorophenyl)acetonitrile is unique due to the combination of its benzyloxy, bromine, and chlorine substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H11BrClNO |
|---|---|
Peso molecular |
336.61 g/mol |
Nombre IUPAC |
2-(6-bromo-3-chloro-2-phenylmethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C15H11BrClNO/c16-13-6-7-14(17)15(12(13)8-9-18)19-10-11-4-2-1-3-5-11/h1-7H,8,10H2 |
Clave InChI |
GMBHWAXHRCODBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=CC(=C2CC#N)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B15243354.png)
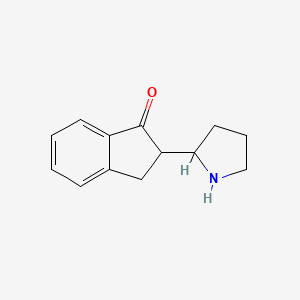



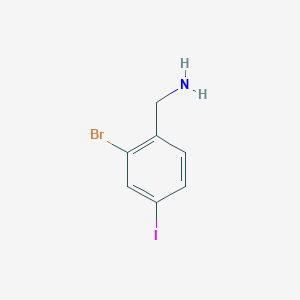
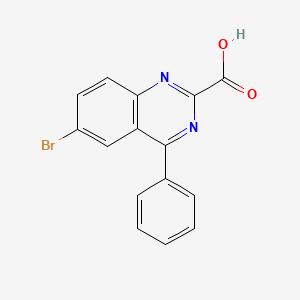
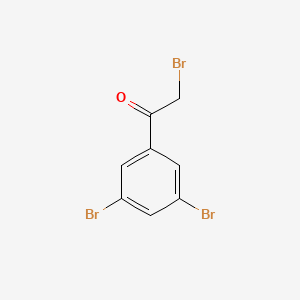
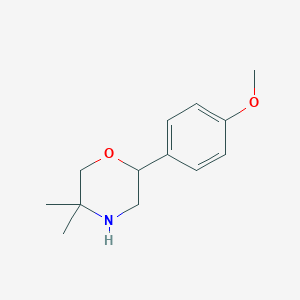
![2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol](/img/structure/B15243420.png)
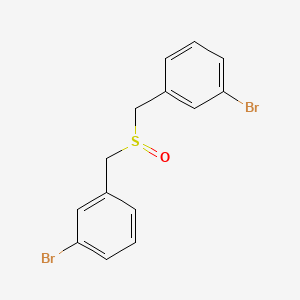
![2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol dihydrochloride](/img/structure/B15243428.png)
